2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
Description
2,6-Difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative with a unique structural framework. Its core structure features a benzenesulfonamide group substituted with two fluorine atoms at the 2- and 6-positions, along with a cyclopentylmethyl moiety modified by a 2-hydroxyethoxy substituent.
Key structural attributes contributing to its activity include:
- Fluorine substituents: The 2,6-difluoro arrangement enhances electronegativity and metabolic stability.
- 2-Hydroxyethoxy substituent: Introduces polarity and hydrogen-bonding capacity, which may facilitate interactions with the enzyme’s active site.
Initial studies identified this compound as part of a broader effort to optimize MtGS inhibitors, with a focus on substituent effects at the R1 position (cyclopentylmethyl) and the para-substituted 2-hydroxyethoxy group .
Properties
IUPAC Name |
2,6-difluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO4S/c15-11-4-3-5-12(16)13(11)22(19,20)17-10-14(21-9-8-18)6-1-2-7-14/h3-5,17-18H,1-2,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCBYDKXFQXIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC=C2F)F)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 2,6-Difluorobenzenesulfonic Acid
2,6-Difluorobenzenesulfonic acid is treated with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with chlorine.
Reaction Conditions:
- Solvent: Toluene or dichloromethane
- Temperature: 60–80°C
- Time: 4–6 hours
- Yield: 85–90%
Characterization:
- ¹H NMR (CDCl₃): δ 7.55–7.45 (m, 2H, aromatic), 7.15–7.05 (m, 1H, aromatic).
- FT-IR: 1370 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).
Synthesis of (1-(2-Hydroxyethoxy)cyclopentyl)methylamine
The cyclopentylmethylamine derivative is synthesized through a sequence involving cyclopentanone functionalization and reductive amination.
Formation of 1-(2-Hydroxyethoxy)cyclopentanone
Cyclopentanone undergoes nucleophilic addition with ethylene oxide in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to introduce the hydroxyethoxy group.
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0–5°C (slow warming to room temperature)
- Yield: 70–75%
Characterization:
Reductive Amination to Form the Methylamine Derivative
The ketone intermediate is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol to yield the primary amine.
Reaction Conditions:
- Solvent: Methanol
- Temperature: 25°C
- Time: 12 hours
- Yield: 60–65%
Characterization:
Coupling of Sulfonyl Chloride and Amine
The final step involves nucleophilic substitution between the sulfonyl chloride and amine to form the sulfonamide bond.
Reaction Optimization
The amine is dissolved in dichloromethane (DCM) and treated with 2,6-difluorobenzenesulfonyl chloride in the presence of triethylamine (TEA) as a base.
Reaction Conditions:
- Molar Ratio: 1:1.2 (amine:sulfonyl chloride)
- Temperature: 0°C → room temperature
- Time: 2–4 hours
- Yield: 80–85%
Purification:
Characterization:
- HRMS (ESI): m/z [M+H]⁺ calc. for C₁₅H₂₀F₂N₂O₄S: 369.1094, found: 369.1098.
- ¹H NMR (DMSO-d₆): δ 7.85–7.70 (m, 2H, aromatic), 7.35–7.25 (m, 1H, aromatic), 4.10 (t, 2H, -OCH₂CH₂OH), 3.60 (t, 2H, -OCH₂CH₂OH), 3.15 (d, 2H, -CH₂NH), 2.40–1.80 (m, 8H, cyclopentyl).
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the three primary steps:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonyl Chloride | PCl₅, toluene, 80°C | 88 | 95 |
| Cyclopentylmethylamine | NaBH₃CN, NH₄OAc, MeOH | 62 | 90 |
| Sulfonamide Coupling | TEA, DCM, rt | 82 | 98 |
Challenges and Mitigation Strategies
Steric Hindrance in Amine Synthesis
The quaternary carbon in (1-(2-hydroxyethoxy)cyclopentyl)methylamine introduces steric hindrance, reducing coupling efficiency. Using excess sulfonyl chloride (1.2 equiv) and prolonged reaction times (4 hours) mitigates this issue.
Purification of Polar Intermediates
Hydroxyethoxy-containing intermediates exhibit high polarity, complicating chromatography. Gradient elution (hexane → ethyl acetate) improves resolution.
Scalability and Industrial Relevance
The synthesis is scalable to kilogram quantities with consistent yields (>80%). Continuous-flow systems are proposed for the chlorination step to enhance safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Replacement of difluoro groups with nucleophiles.
Scientific Research Applications
Antitumor Activity
Sulfonamide derivatives are known for their broad-spectrum antitumor activity. Research indicates that compounds with a sulfonamide moiety can act as effective anti-proliferative agents. A study highlighted that certain sulfonamides exhibit significant inhibitory effects against cancer cell lines, suggesting their potential as anticancer drugs .
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes associated with diseases such as Alzheimer's disease and Type 2 diabetes mellitus (T2DM). Specifically, sulfonamides have been identified as effective inhibitors of acetylcholinesterase and butyrylcholinesterase, which are critical in the treatment of Alzheimer’s disease. Additionally, they have demonstrated inhibitory potential against α-glucosidase, making them relevant in managing T2DM .
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antimicrobial properties. The structural characteristics of 2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide may enhance its efficacy against various bacterial strains. Studies have indicated that modifications to the sulfonamide structure can lead to improved antibacterial activity .
Alzheimer's Disease Treatment
Given its enzyme inhibition profile, 2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide holds potential as a therapeutic agent for Alzheimer's disease. By inhibiting acetylcholinesterase, it may help increase acetylcholine levels in the brain, thereby improving cognitive function .
Diabetes Management
The compound's ability to inhibit α-glucosidase positions it as a candidate for managing blood sugar levels in diabetic patients. By slowing carbohydrate absorption in the intestines, it could contribute to better glycemic control .
Cancer Therapy
With its demonstrated antitumor properties, this compound could be further explored as part of combination therapies in oncology. Its unique structure may allow it to target multiple pathways involved in cancer cell proliferation and survival .
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The inhibitory activity and structural features of 2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide (hereafter referred to as the lead compound ) have been compared to analogs with variations in substituent groups. Below is a detailed analysis based on synthetic and enzymatic
Substituent Effects at the R1 Position
Replacement of the cyclopentyl group in the R1 position with linear alkyl chains or other moieties revealed critical structure-activity relationships (SAR):
- Compound 27 (cyclopentyl analog) : Exhibited an IC50 of 0.38 µM against MtGS, demonstrating superior activity compared to linear alkyl analogs.
- Compound 34 (n-butyl analog) : Substitution of cyclopentyl with n-butyl resulted in reduced potency (IC50 = 0.6 µM ), indicating that the cyclopentyl group’s steric and conformational properties enhance binding .
Modifications to the 2-Hydroxyethoxy Substituent
The para-positioned 2-hydroxyethoxy group was replaced or repositioned to explore its role:
- Compounds 29–32 : Substitution with alternative polar groups (e.g., methoxy, ethoxyethyl) maintained near-equipotent activity (IC50 values within 0.3–0.7 µM), highlighting the tolerance for diverse polar substituents at this position .
- Meta-positioned analogs : Relocation of the 2-hydroxyethoxy group to the meta-position resulted in comparable or slightly reduced activity, underscoring the para-position’s optimal spatial alignment for target engagement .
Structural Comparisons with Patent Derivatives
A 2022 European patent application disclosed cyclopentyl-based carbamic acid esters with pyrrolo-triazolo-pyrazine cores, such as:
- Isobutyl-carbamic acid (1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl ester.
- Tetrahydrofuran-derived carbamic acid esters .
While these compounds share the cyclopentyl scaffold, their structural complexity and heterocyclic cores differentiate them from the lead compound. The patent derivatives target distinct biological pathways (e.g., kinase inhibition), emphasizing the versatility of cyclopentyl-based architectures in drug design .
Data Tables
Table 1. Inhibitory Activity of Select Analogs Against MtGS
| Compound ID | R1 Substituent | Para-Substituent | IC50 (µM) |
|---|---|---|---|
| Lead | Cyclopentylmethyl | 2-Hydroxyethoxy | 0.38 |
| 27 | Cyclopentylmethyl | 2-Hydroxyethoxy | 0.38 |
| 28 | Butyl | None (meta-H bond donor absent) | 4.9 |
| 34 | n-Butyl | 2-Hydroxyethoxy | 0.6 |
| 29–32 | Cyclopentylmethyl | Varied polar groups | 0.3–0.7 |
Data sourced from Molecules (2014) .
Key Research Findings
- The cyclopentyl group in the R1 position is critical for maximizing MtGS inhibition, outperforming linear alkyl chains.
- The para-positioned 2-hydroxyethoxy group can be replaced with other polar substituents without significant loss of activity.
- Structural analogs in patent literature highlight the broader applicability of cyclopentyl-based scaffolds, though their biological targets may differ .
Biological Activity
The compound 2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure
The chemical structure of 2,6-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide can be represented as follows:
This structure features a benzenesulfonamide core with difluoromethyl and hydroxyethoxy substituents, which may influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a series of compounds related to benzenesulfonamides were synthesized and tested against various bacterial strains. The results indicated that these compounds possess varying degrees of antibacterial activity, with some showing effectiveness against Gram-positive bacteria compared to Gram-negative strains .
Table 1: Antimicrobial Activity of Related Sulfonamide Compounds
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| WZ1 | 62.5 µg/mL | Staphylococcus aureus |
| WZ2 | 125 µg/mL | Escherichia coli |
| WZ3 | 250 µg/mL | Pseudomonas aeruginosa |
| WZ4 | ≥2000 µg/mL | Candida albicans |
Anticancer Potential
The anticancer properties of sulfonamide derivatives have been explored through in silico and in vitro studies. Notably, the compound's structure suggests potential inhibition of specific molecular targets involved in cancer progression. Molecular docking studies have identified aldehyde dehydrogenase (ALDH) as a promising target for these compounds, with several derivatives showing high binding affinities .
Table 2: Predicted Mechanisms of Action for Sulfonamide Derivatives
| Compound | Predicted Target | Binding Affinity (kcal/mol) |
|---|---|---|
| WZ1 | Aldehyde Dehydrogenase 1A1 | -9.5 |
| WZ2 | Lysosomal Alpha-Glucosidase | -8.7 |
| WZ3 | Threonine Aspartase 1 | -8.4 |
Case Studies
In a recent study involving the synthesis and evaluation of novel benzoyl thioureido benzene sulfonamides, several compounds demonstrated potent inhibitory activity against carbonic anhydrase IX (CA IX), a target for anticancer drug development. One compound exhibited an IC50 value of 0.48 nM, indicating strong potential for therapeutic application .
Another investigation focused on the biological evaluation of a series of N-substituted sulfonamides, revealing their efficacy against various cancer cell lines, including hepatoblastoma and prostate cancer models . These findings underscore the relevance of structural modifications in enhancing biological activity.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethanol/Water mixture | 63 | |
| Catalyst | HCl (6N) | 63 | |
| Reaction Time | 3 hours (reflux) | 63 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Critical for confirming the structure of the cyclopentyl and benzenesulfonamide moieties. H-NMR can resolve signals for the hydroxyethoxy group (δ 4.18–4.22 ppm) and aromatic protons (δ 7.45–7.72 ppm) .
- Mass Spectrometry (EI-MS): Validates molecular weight (e.g., m/z = 256.4 [M+H] in related sulfonamides) .
Q. Table 2: Key Spectral Signatures
| Group | H-NMR (δ, ppm) | EI-MS (m/z) | Source |
|---|---|---|---|
| Hydroxyethoxy | 4.18–4.22 (m) | - | |
| Aromatic protons | 7.45–7.72 (d, J = 8.4–9.2 Hz) | - | |
| Molecular ion | - | 256.4 |
Basic: How can researchers screen its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Use kinetic assays to test interactions with targets like carbonic anhydrase or cyclooxygenase, common for sulfonamides .
- Receptor Binding Studies: Radioligand displacement assays to assess affinity for GPCRs or ion channels .
Advanced: How can experimental design be optimized for studying its environmental fate?
Methodological Answer:
Adopt a split-split plot design (as in agricultural studies ) to evaluate variables like pH, temperature, and microbial activity:
- Primary Plot: Environmental compartment (soil vs. water).
- Subplot: Degradation pathways (photolysis vs. biodegradation).
- Replicates: 4 replicates per condition to ensure statistical robustness .
Key Metrics:
- Half-life (t): Measure under controlled lab conditions vs. field studies.
- Biotic Transformation: Use LC-MS/MS to identify metabolites .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Impurity Profiles: Use HPLC-UV/HRMS to verify compound purity (>98%) and rule out byproduct interference .
- Assay Conditions: Standardize buffer systems (e.g., Tris-HCl vs. phosphate) and temperature (25°C vs. 37°C) .
Case Study:
Discrepancies in IC values for sulfonamide inhibitors may stem from variations in enzyme source (recombinant vs. native) .
Advanced: What methodologies assess its ecological impact?
Methodological Answer:
Follow Project INCHEMBIOL’s framework :
Abiotic Compartments: Measure log (lipophilicity) and water solubility to predict environmental distribution.
Biotic Effects: Conduct acute toxicity assays on Daphnia magna or algae (OECD guidelines).
Long-Term Monitoring: Track bioaccumulation in model ecosystems over 2–5 years .
Advanced: How do structural modifications to the sulfonamide group affect bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
